Isoangustone A Isoangustone A Isoangustone a belongs to the class of organic compounds known as 6-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 6-position. Thus, isoangustone a is considered to be a flavonoid lipid molecule. Isoangustone a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isoangustone a is primarily located in the membrane (predicted from logP). Outside of the human body, isoangustone a can be found in herbs and spices. This makes isoangustone a a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 129280-34-8
VCID: VC20851649
InChI: InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-20(27)23(15)28)18-12-31-21-11-19(26)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3
SMILES: CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)O)C
Molecular Formula: C25H26O6
Molecular Weight: 422.5 g/mol

Isoangustone A

CAS No.: 129280-34-8

Cat. No.: VC20851649

Molecular Formula: C25H26O6

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Isoangustone A - 129280-34-8

Specification

CAS No. 129280-34-8
Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
IUPAC Name 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
Standard InChI InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-20(27)23(15)28)18-12-31-21-11-19(26)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3
Standard InChI Key QNLGNISMYMFVHP-UHFFFAOYSA-N
SMILES CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)O)C
Canonical SMILES CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)O)C
Appearance Powder
Melting Point 191-193°C

Introduction

Chemical Structure and Properties

Isoangustone A (CAS No. 129280-34-8) is a prenylated flavonoid with the molecular formula C₂₅H₂₆O₆ and a molecular weight of 422.47 g/mol . The compound belongs to the class of 6-prenylated isoflavanones, featuring a C5-isoprenoid unit at the 6-position . Its IUPAC name is 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-4H-chromen-4-one .

Structural Characteristics

The structure of Isoangustone A is characterized by:

  • A flavonoid backbone with a chromene-4-one core structure

  • Two prenyl groups (3-methylbut-2-enyl moieties)

  • Four hydroxyl groups at positions 5, 7, 3', and 4'

  • Enhanced lipophilicity due to prenylation, correlating with improved bioavailability compared to non-prenylated flavonoids

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Isoangustone A

PropertyValueReference
Molecular FormulaC₂₅H₂₆O₆
Molecular Weight422.47 g/mol
Physical StatePowder
Relative Density1.31 g/cm³
InChI KeyQNLGNISMYMFVHP-UHFFFAOYSA-N
StabilityStable under standard laboratory conditions
Storage Condition-20°C for powder (3 years); -80°C in solvent (1 year)

Natural Sources and Isolation

Occurrence in Nature

Isoangustone A has been primarily detected in three species of licorice:

  • Glycyrrhiza uralensis

  • Glycyrrhiza glabra

  • Glycyrrhiza inflata

Unlike glycyrrhizin, the most abundant constituent of dried licorice root that can cause hypertension and hypokalemia with prolonged consumption, Isoangustone A represents an alternative bioactive compound with potentially fewer side effects .

Extraction Methods

The extraction of Isoangustone A typically involves solvent extraction techniques followed by purification through chromatography. One documented method involves using hexane/ethanol extract of Glycyrrhiza uralensis, which contains minimal amounts of glycyrrhizin . The structure and purity of Isoangustone A can be verified through various analytical techniques including ¹H-NMR and ¹³C-NMR analysis .

Biological Activities

Anticancer Properties

Isoangustone A exhibits significant anticancer activities across multiple cancer types through diverse mechanisms of action.

Effects on Melanoma

In studies with human melanoma cells (SK-MEL-28), Isoangustone A has demonstrated:

  • Suppression of cell proliferation

  • G1-phase cell cycle arrest

  • Inhibition of G1-phase regulatory proteins (cyclins D1 and E)

  • Suppression of Akt, GSK-3β, and JNK1/2 phosphorylation

  • Direct binding to PI3K, MKK4, and MKK7, inhibiting their kinase activities in an ATP-competitive manner

In xenograft mouse models, Isoangustone A significantly reduced tumor growth, volume, and weight of SK-MEL-28 xenografts, confirming its in vivo efficacy .

Effects on Prostate Cancer

Research on androgen-insensitive DU145 human prostate cancer cells has shown that Isoangustone A:

  • Induces apoptosis through both extrinsic and intrinsic pathways

  • Increases expression of death receptor 4 (DR4)

  • Activates caspase cascades (caspases-8, -9, -7, and -3)

  • Induces PARP cleavage

  • Causes mitochondrial membrane depolarization and cytochrome c release

Effects on Colorectal Cancer

In colorectal cancer cells, Isoangustone A:

  • Induces autophagic cell death

  • Activates complete autophagic flux

  • Inhibits Akt/mTOR signaling pathway

  • Decreases cellular ATP levels and activates AMPK

  • Inhibits mitochondrial respiration

At a dosage of 10 mg/kg, Isoangustone A potently activated AMPK and autophagic signaling in SW480 human colorectal xenografts and inhibited tumor growth in vivo .

Cancer TypeCell Lines/ModelsKey EffectsMolecular TargetsReference
MelanomaSK-MEL-28G1 cell cycle arrest, Reduced proliferation, Decreased tumor growth in xenograftsPI3K, MKK4, MKK7
Prostate CancerDU145Apoptosis induction, DR4 activationDR4, caspase pathway
Colorectal CancerSW480Autophagic cell death, Inhibited tumor growth in xenograftsAMPK, Akt/mTOR pathway

Anti-Inflammatory Effects

Isoangustone A demonstrates significant anti-inflammatory activities, particularly in models of mesangial inflammation and fibrosis:

  • Dampens mesangial sclerosis associated with high glucose-induced inflammation

  • Reduces connective tissue growth factor and collagen production

  • Enhances matrix metalloproteinase (MMP)-1 expression while diminishing tissue inhibitor of MMP-2

  • Suppresses TGF-β1-SMAD-responsive signaling

  • Reduces expression of inflammatory markers including ICAM-1 and MCP-1

  • Blocks NF-κB signaling pathway activation

These effects suggest potential applications in inflammatory conditions, particularly those associated with diabetic complications.

Antioxidant Properties

Isoangustone A exhibits notable antioxidant activities, including:

  • Strong ferric reducing activities

  • Effective scavenging of free radicals (DPPH, ABTS+)

  • Neutralization of singlet oxygen radicals

Molecular Mechanisms of Action

Cell Cycle Regulation

Isoangustone A exerts significant effects on cell cycle regulation, particularly inducing G1 phase arrest through:

  • Inhibition of G1-phase regulatory proteins (cyclins D1 and E)

  • Suppression of Akt and GSK-3β phosphorylation

  • Modulation of the PI3K/Akt/GSK-3β axis, which controls cyclin D1 stability and degradation

GSK-3β phosphorylation at Ser9 inhibits its activation and stabilizes cyclin D1, while inhibition of this phosphorylation by Isoangustone A promotes cyclin D1 degradation and cell cycle arrest .

Apoptosis Induction

Isoangustone A triggers apoptosis through multiple pathways:

  • Extrinsic pathway:

    • Upregulation of death receptor 4 (DR4)

    • Activation of caspase-8

    • Transfection with DR4 small interfering RNA attenuates Isoangustone A-induced apoptosis

  • Intrinsic pathway:

    • Mitochondrial membrane depolarization

    • Cytochrome c release to the cytosol

    • Activation of caspase-9

    • Elevation of Mcl-1S and truncated Bid protein levels

Autophagy Activation

In colorectal cancer cells, Isoangustone A induces autophagic cell death through:

  • Activation of autophagic signaling and complete autophagic flux

  • Inhibition of Akt/mTOR signaling pathway

  • Reduction of cellular ATP levels and activation of AMPK

  • Inhibition of mitochondrial respiration

Knockdown of ATG5 (a key autophagy protein) or pre-treatment with autophagy inhibitors significantly reverses Isoangustone A-induced cell death, confirming the critical role of autophagy in its anticancer effects .

Signaling Pathway Modulation

Table 3: Key Molecular Targets of Isoangustone A and Their Functional Consequences

Signaling PathwayMolecular TargetsEffectsFunctional OutcomeReference
PI3K/AktPI3K (direct binding)Inhibits kinase activityCell cycle arrest, Reduced proliferation
MAPKMKK4, MKK7 (direct binding)Inhibits kinase activityReduced JNK activation
TGF-βTGF-β1-SMADBlocks signalingReduced fibrosis and inflammation
NF-κBNF-κB pathwayInhibits activationDecreased inflammatory response
AMPK/mTORAMPKActivates AMPK, Inhibits mTORAutophagy induction

Preclinical Studies

In Vitro Studies

Numerous in vitro studies have demonstrated the effects of Isoangustone A on various cell lines, with findings summarized in Table 4:

Cell TypeTreatment ConditionsKey FindingsReference
SK-MEL-28 (melanoma)1-20 μMG1 cell cycle arrest, Reduced expression of cyclins D1 and E, Direct binding to PI3K, MKK4, MKK7
DU145 (prostate cancer)1-20 μMApoptosis induction, Activation of DR4 and caspase pathways
Colorectal cancer cellsVarious concentrationsAutophagic cell death, AMPK activation, Mitochondrial respiration inhibition
Mesangial cells1-20 μM, high glucose conditionsReduced fibrosis markers, Suppressed inflammatory molecule expression, Blocked TGF-β and NF-κB signaling

In Vivo Studies

In vivo studies have further validated the therapeutic potential of Isoangustone A:

  • SK-MEL-28 xenograft mouse model:

    • Significant reduction in tumor growth, volume, and weight

    • Validation of PI3K, MKK4, and MKK7 as primary molecular targets

  • SW480 human colorectal xenograft model:

    • At 10 mg/kg dosage, potent activation of AMPK and autophagic signaling

    • Significant inhibition of tumor growth

    • Confirmation of induction of autophagy as a mechanism for antitumor activity

These preclinical studies provide a strong foundation for the potential development of Isoangustone A as a therapeutic agent.

Future Research Directions

Several aspects of Isoangustone A warrant further investigation:

  • Pharmacokinetics and bioavailability studies

  • Toxicity profiles and safety assessments

  • Combination therapy with established anticancer drugs

  • Development of drug delivery systems to enhance efficacy

  • Clinical trials to validate preclinical findings

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator